4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde
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Overview
Description
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiophene and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The thiadiazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Uniqueness
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde is unique due to the presence of both thiophene and thiadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new drugs and materials .
Properties
Molecular Formula |
C8H7N3OS3 |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS3/c9-7-10-11-8(15-7)14-4-5-1-6(2-12)13-3-5/h1-3H,4H2,(H2,9,10) |
InChI Key |
JCCCHMJEHOSYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CSC2=NN=C(S2)N)C=O |
Origin of Product |
United States |
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